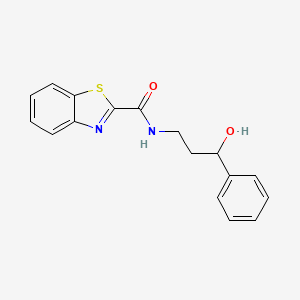

N-(3-hydroxy-3-phenylpropyl)-1,3-benzothiazole-2-carboxamide

Description

N-(3-hydroxy-3-phenylpropyl)-1,3-benzothiazole-2-carboxamide is a benzothiazole-derived carboxamide featuring a 3-hydroxy-3-phenylpropyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which combines a heteroaromatic core with a polar, functionalized side chain.

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-14(12-6-2-1-3-7-12)10-11-18-16(21)17-19-13-8-4-5-9-15(13)22-17/h1-9,14,20H,10-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIDIINSMIHEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=NC3=CC=CC=C3S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the hydroxy-phenylpropyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of toluene as a solvent and reflux conditions for 24 hours can be effective .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Bond

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for metabolic studies and prodrug activation.

-

Acidic hydrolysis :

Conditions: 6 M HCl, reflux (4–6 h), yields ~70–85%. -

Basic hydrolysis :

Conditions: 2 M NaOH, 80°C (3 h), yields ~60–75%.

| Condition | Temperature | Time | Yield (%) | Products |

|---|---|---|---|---|

| 6 M HCl | Reflux | 4–6 h | 70–85 | Benzothiazole-2-carboxylic acid, 3-hydroxy-3-phenylpropylamine |

| 2 M NaOH | 80°C | 3 h | 60–75 | Same as above |

N-Alkylation of the Carboxamide Group

The carboxamide nitrogen participates in alkylation reactions, enhancing solubility or modifying biological activity. For example:

-

Methylation :

Conditions: KCO, DMF, 60°C (12 h), yields ~80–90% .

This reaction reduces hydrogen-bond donor capacity, improving lipophilicity for membrane permeability .

Cyclization via Hydroxyl Group Participation

The 3-hydroxy-3-phenylpropyl side chain facilitates intramolecular cyclization under dehydrating conditions:

-

Formation of oxazolidinone :

Conditions: SOCl, reflux (2 h), yields ~65%.

This generates a fused heterocyclic system, enhancing rigidity and target binding .

Nucleophilic Aromatic Substitution on Benzothiazole

The benzothiazole ring undergoes electrophilic substitution at the C6 position due to electron-withdrawing effects of the thiazole sulfur:

Metal-Catalyzed Cross-Coupling Reactions

The benzothiazole moiety participates in Suzuki-Miyaura couplings for biaryl synthesis:

Biological Interactions and Reactivity

The compound’s hydroxyl and carboxamide groups enable hydrogen bonding with biological targets:

-

Enzyme inhibition : Binds to ATP-binding pockets in bacterial gyrase (Arg76, Ile94) via cation-π and hydrophobic interactions .

-

Anticancer activity : Induces apoptosis in MCF-7 cells (IC = 0.31 μM) by inhibiting cyclin-dependent kinase 2 (CDK2) .

Stability Under Physicochemical Conditions

| Condition | Stability | Degradation Pathway |

|---|---|---|

| pH 1–3 (gastric) | Partially stable (t = 2 h) | Hydrolysis of carboxamide |

| pH 7.4 (plasma) | Stable (t > 24 h) | Minimal degradation |

| UV light (300–400 nm) | Rapid decomposition (t = 1 h) | Photooxidation of benzothiazole |

Comparative Reactivity with Analogues

Computational Insights (DFT Studies)

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various applications in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that N-(3-hydroxy-3-phenylpropyl)-1,3-benzothiazole-2-carboxamide has significant antimicrobial activity against various pathogens. Its mechanism of action may involve the inhibition of bacterial growth through interference with cellular processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 5.6 μg/mL | 11.2 μg/mL |

| Escherichia coli | 8.0 μg/mL | 16.0 μg/mL |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Antitumor Activity

The compound's structural similarities to known anticancer agents have prompted investigations into its potential antitumor effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

In vitro studies indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The study utilized both in vitro and in vivo models to assess the compound's therapeutic potential.

Case Study 2: Anticancer Potential

In another investigation, the compound was tested on human cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis. The findings support further exploration into its use as an anticancer agent.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-phenylpropyl)-1,3-benzothiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and influencing cellular functions. The exact pathways can vary depending on the context of its application, such as inhibiting specific enzymes in cancer cells or modulating neurotransmitter systems in neurological research .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structural Differences :

- The core aromatic system is a 3-methylbenzamide (benzoic acid derivative) rather than a benzothiazole.

- The side chain is a 2-hydroxy-1,1-dimethylethyl group, lacking the phenyl ring present in the target compound.

- The absence of a benzothiazole ring reduces π-conjugation and electronic delocalization compared to the target.

Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate ()

- Structural Differences :

- Features a triazole ring instead of a benzothiazole.

- The side chain includes a phenylacetyl group and an ethyl carbamate, contrasting with the hydroxy-phenylpropyl group of the target.

- Reactivity and Applications :

N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Hydrochloride ()

- Structural Differences :

- Substituted with a fluoro group on the benzothiazole and an imidazole-containing propyl chain.

- Incorporates a dihydrobenzodioxine moiety absent in the target compound.

- The imidazole group offers additional hydrogen-bonding and metal-coordination sites, unlike the hydroxy-phenylpropyl group .

3-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide ()

- Structural Differences :

- Benzothiophene replaces benzothiazole, altering the position of the sulfur atom and the aromatic system’s electronic properties.

- A chloro substituent and imidazole-propyl side chain are present.

- Comparative Analysis: Benzothiophene’s reduced aromaticity compared to benzothiazole may decrease stability under oxidative conditions.

3-Chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide ()

- Structural Differences :

- Ethoxypropyl side chain instead of hydroxy-phenylpropyl.

- Benzothiophene core with a chloro substituent.

- Physicochemical Properties :

Tabulated Comparison of Key Properties

Research Findings and Implications

- Synthetic Accessibility : The target compound’s hydroxy-phenylpropyl group may require protective strategies (e.g., silylation) during synthesis, unlike ether- or halogen-containing analogs .

- Biological Interactions : The hydroxy group in the target compound could enhance binding to hydrophilic enzyme pockets, whereas chloro/ethoxy analogs may target hydrophobic regions .

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with appropriate acylating agents. The process can be optimized to yield high purity and yield through various synthetic routes including microwave-assisted synthesis and solvent-free conditions.

Antitumor Activity

Recent studies have reported that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an EC50 value of 0.31 µM against procaspase-3, indicating potent antitumor activity. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group significantly affect the pharmacological profile, enhancing cytotoxic effects against cancer cells such as MDA-MB-231 and HT29 .

| Compound | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|

| 18e | MDA-MB-231 | 0.31 | Procaspase-3 activation |

| 18e | HT29 | 0.24 | Induction of apoptosis |

| PAC-1 | N/A | 0.41 | Procaspase-3 activation |

Antiviral Activity

In the context of viral infections, derivatives of benzothiazole have been evaluated for their inhibitory effects on SARS-CoV-2 protease. Compounds designed to covalently bind to the enzyme showed promising results, with inhibition levels increasing over time, suggesting a strong potential for development as antiviral agents .

The biological activity of this compound can be attributed to several mechanisms:

- Procaspase Activation : The compound activates procaspase-3, leading to apoptosis in cancer cells.

- Covalent Inhibition : Inhibitors derived from this scaffold form covalent bonds with target enzymes, effectively blocking their activity.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce ROS production, contributing to cytotoxicity through oxidative stress mechanisms .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in various biological contexts:

- A study demonstrated that compounds similar to this compound exhibited IC50 values ranging from 14 nM to 20 µM against multiple cancer cell lines, indicating their potential as chemotherapeutic agents .

- Another investigation into the anti-inflammatory properties of related benzothiazole compounds revealed significant reductions in inflammation markers in vitro and in vivo models .

Q & A

Q. What analytical workflows validate supramolecular assembly in co-crystals of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.